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rac-Hesperetin 7-O-Sulfate Sodium Salt

Enzyme Kinetics Sulfotransferase (SULT) Phase II Metabolism

Quantifying hesperetin 7-O-sulfate in biological matrices requires a regiospecific, high-purity reference standard to avoid isomeric misassignment. rac-Hesperetin 7-O-Sulfate Sodium Salt (≥95% purity) is the authentic Phase II metabolite formed specifically by SULT1C4 (Km = 14.8 μM), distinct from SULT1A-generated 3′-O-sulfate isomers. • Primary standard for LC-MS/MS calibration & system suitability testing. • Enables accurate MRP4 efflux kinetic studies (Vmax = 0.29 nmol/min/mg). • Sodium salt form ensures reproducible solubility in aqueous assay buffers.

Molecular Formula C₁₆H₁₃NaO₉S
Molecular Weight 404.32
Cat. No. B1154859
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac-Hesperetin 7-O-Sulfate Sodium Salt
Synonyms(2S)-2,3-Dihydro-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-(sulfooxy)-4H-1-benz_x000B_pyran-4-one Sodium Salt
Molecular FormulaC₁₆H₁₃NaO₉S
Molecular Weight404.32
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

rac-Hesperetin 7-O-Sulfate Sodium Salt: Chemical Identity, Metabolic Origin, and Research-Grade Specifications


rac-Hesperetin 7-O-Sulfate Sodium Salt (CAS 675139-61-4 free acid; C₁₆H₁₃NaO₉S; MW 404.32) is a racemic sulfated flavanone metabolite derived from the citrus flavonoid hesperetin . This compound represents the sodium salt form of hesperetin 7-O-sulfate, a key Phase II conjugation product identified in human plasma after orange juice consumption [1]. The sulfate ester bond at the 7-hydroxyl position and the sodium counterion confer enhanced aqueous solubility relative to the parent aglycone, facilitating its use as an analytical reference standard in pharmacokinetic studies, metabolite identification workflows, and in vitro transporter assays . As a fully characterized research compound (typical vendor purity ≥95%), it is available in milligram quantities for non-human, non-clinical laboratory applications only .

Why Generic Hesperetin or Non-Specific Sulfate Conjugates Cannot Substitute for rac-Hesperetin 7-O-Sulfate Sodium Salt in Quantitative Bioanalysis


Substituting rac-Hesperetin 7-O-Sulfate Sodium Salt with the parent aglycone hesperetin, other regioisomeric conjugates (e.g., hesperetin 3′-O-sulfate), or alternative salt forms (e.g., ammonium salt) introduces quantifiable analytical and biological discrepancies. Human and rat tissue metabolism studies demonstrate that the formation of hesperetin 7-O-sulfate is catalyzed preferentially by the distinct sulfotransferase isoform SULT1C4, whereas hesperetin 3′-O-sulfate formation is driven primarily by SULT1A2 and SULT1A1 [1]. These regioisomers are not interchangeable in vivo; they exhibit different plasma concentration-time profiles and are subject to differential efflux transport kinetics mediated by MRP4 [2]. Furthermore, the sodium salt form is specified to ensure consistent solubility and ionization characteristics in standard aqueous assay buffers, which can vary significantly with alternative counterions. The use of an authentic, well-characterized racemic standard is therefore essential for accurate quantification of this specific metabolite in biological matrices, for unambiguous peak assignment in LC-MS/MS chromatograms, and for reproducible in vitro transport and enzyme kinetic studies.

rac-Hesperetin 7-O-Sulfate Sodium Salt: Comparative Quantitative Evidence for Scientific Selection


Differential Enzyme Kinetics: SULT1C4-Driven Formation of 7-O-Sulfate vs. SULT1A-Family-Driven 3′-O-Sulfate

The formation of hesperetin 7-O-sulfate, the core structure of rac-Hesperetin 7-O-Sulfate Sodium Salt, is catalyzed preferentially and most efficiently by the human sulfotransferase isoform SULT1C4. In contrast, the formation of the alternative regioisomer hesperetin 3′-O-sulfate is catalyzed preferentially and most efficiently by SULT1A2 and SULT1A1 [1]. This regiospecificity dictates which metabolite predominates in tissues expressing specific SULT isoforms, making the 7-O-sulfate form a distinct analytical target.

Enzyme Kinetics Sulfotransferase (SULT) Phase II Metabolism Regioselectivity

Kinetic Resolution: Substrate Inhibition Kinetics of Hesperetin 7-O-Sulfate Formation (Vmax, Km, Ksi) vs. 3′-O-Sulfate

In a cellular model overexpressing SULT1A3, the formation of hesperetin 7-O-sulfate (H-7-S) exhibits distinct kinetic parameters compared to the 3′-O-sulfate (H-3′-S) regioisomer, with both reactions displaying substrate inhibition. The maximum rate of formation (Vmax) for H-7-S is 0.29 nmol/min per mg, which is 56% lower than the Vmax of 0.66 nmol/min per mg observed for H-3′-S [1]. The substrate concentration at which the reaction rate is half of Vmax (Km) is comparable (14.8 μM for H-7-S vs. 12.9 μM for H-3′-S), but the substrate inhibition constant (Ksi) is 49.1 μM for H-7-S versus 58.1 μM for H-3′-S, indicating a slightly stronger substrate inhibition effect for the 7-O-sulfate isomer under these conditions [1].

Enzyme Kinetics Substrate Inhibition SULT1A3 Metabolite Quantification

Efflux Transport Kinetics: MRP4-Dependent Cellular Excretion of Hesperetin 7-O-Sulfate

Cellular excretion of hesperetin 7-O-sulfate is actively controlled by the efflux transporter MRP4 (ABCC4). When MRP4 was knocked down in SULT1A3-overexpressing HEK293 cells, sulfate excretion was substantially reduced by more than 47.1% (P < 0.01) compared to control cells [1]. The pan-MRP inhibitor MK-571 at 20 μM essentially abolished the excretion of both sulfate metabolites, reducing their efflux to only 6% of the control value, whereas the BCRP inhibitor Ko143 had no effect [1]. This demonstrates that MRP4 is the primary route of cellular elimination for hesperetin sulfates, and that this process is saturable and inhibitable.

Transporter Assay MRP4 Efflux Kinetics Cellular Pharmacokinetics

In Vivo Human Pharmacokinetic Benchmarking: Plasma Cmax of Hesperetin 7-O-Glucuronide Provides Comparative Context

While direct in vivo human Cmax data for hesperetin 7-O-sulfate as a discrete, quantified entity was not identified in the primary literature, its major alternative conjugated metabolite, hesperetin 7-O-glucuronide, has been quantitatively characterized. Following the acute consumption of 500 mL orange juice by endurance-trained men, the peak plasma concentration (Cmax) of hesperetin 7-O-glucuronide was 24 nmol/L [1]. For context, the most abundant circulating flavanone metabolite in this study was hesperetin 3′-sulfate (Cmax 80 nmol/L), while hesperetin 3′-glucuronide reached a Cmax of 18 nmol/L [1]. This provides a quantitative framework for the expected plasma concentration range of Phase II hesperetin conjugates in humans after dietary intake, highlighting the necessity of authentic reference standards to accurately quantify these low nanomolar levels.

Human Pharmacokinetics Plasma Metabolite Orange Juice Bioavailability

Class-Level Binding Affinity: Sulfate Conjugates Form More Stable Albumin Complexes than Parent Aglycones

Although direct comparative binding data for hesperetin 7-O-sulfate versus its aglycone is not available, class-level evidence from structurally related flavanones demonstrates a significant and quantifiable difference in plasma protein binding. For the flavanones naringenin and luteolin, their sulfate conjugates form more stable complexes with human serum albumin than their parent aglycone forms [1]. Specifically, naringenin-4′-sulfate exhibited a binding constant (K) 7.6-fold higher than that of naringenin aglycone (K = 5.44 × 10⁴ M⁻¹ vs. 7.17 × 10³ M⁻¹) [1]. By inference, hesperetin 7-O-sulfate is expected to demonstrate stronger albumin binding than hesperetin, which would impact its volume of distribution, clearance rate, and potential for drug-drug interactions at the protein-binding level.

Protein Binding Human Serum Albumin Pharmacokinetic Interaction Flavonoid Conjugate

High-Impact Research and Analytical Applications for rac-Hesperetin 7-O-Sulfate Sodium Salt


Quantitative LC-MS/MS Analysis of Phase II Hesperetin Metabolites in Plasma and Urine

This compound serves as an essential primary reference standard for the development and validation of targeted LC-MS/MS methods aimed at quantifying hesperetin 7-O-sulfate in biological matrices. Given the low nanomolar concentrations observed for related conjugates in human plasma (e.g., hesperetin 7-O-glucuronide Cmax = 24 nmol/L) [1], accurate quantification requires a pure, well-characterized standard to generate calibration curves and to serve as a system suitability control. This ensures unambiguous chromatographic peak identification and precise quantification, which is critical for clinical nutrition studies, pharmacokinetic modeling, and biomarker discovery research.

In Vitro Transporter and Enzyme Kinetic Studies for Drug Metabolism and Disposition (DMPK)

The compound is indispensable for in vitro studies investigating the cellular efflux and synthesis kinetics of hesperetin sulfates. As demonstrated in SULT1A3-overexpressing HEK293 cell models, hesperetin 7-O-sulfate formation exhibits substrate inhibition kinetics with a Vmax of 0.29 nmol/min/mg and a Km of 14.8 μM, and its excretion is critically dependent on MRP4-mediated efflux [2]. The authentic standard is required to identify and quantify this metabolite in cell lysates and extracellular media to calculate accurate kinetic parameters (Vmax, Km, Ksi) and to validate the impact of chemical inhibitors or genetic knockdowns on transporter activity (e.g., MRP4 knockdown reduces sulfate excretion by >47.1%) [2].

Biomarker Discovery and Method Validation for SULT1C4 Activity Assessment

Given that the formation of hesperetin 7-O-sulfate is catalyzed preferentially and most efficiently by the SULT1C4 isoform [3], rac-Hesperetin 7-O-Sulfate Sodium Salt is a critical reagent for studies aiming to develop activity-based biomarkers for this specific sulfotransferase. SULT1C4 expression and activity vary across tissues and may be altered in disease. Researchers can use this authentic standard to calibrate assays that measure the rate of 7-O-sulfate formation from a hesperetin probe substrate in tissue homogenates or recombinant enzyme systems, thereby providing a specific readout of SULT1C4 function distinct from SULT1A family activity (which primarily generates the 3′-O-sulfate isomer) [3].

Regulatory-Compliant Impurity Profiling and Reference Standard Qualification in Pharmaceutical Quality Control

In pharmaceutical development settings involving hesperetin or its glycoside precursors (e.g., hesperidin, diosmin), rac-Hesperetin 7-O-Sulfate Sodium Salt is employed as a reference standard for impurity profiling and analytical method validation (AMV) . As a fully characterized compound compliant with USP, EMA, JP, and BP regulatory standards (as the ammonium salt form) , it is used to establish system suitability, determine relative retention times, and validate the specificity of HPLC methods used to monitor potential sulfated impurities in drug substance batches. Its use ensures traceability against pharmacopeial standards and supports ANDA and DMF submissions.

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